molecular formula C21H24Cl3N3O3 B13758893 Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(isopropylamino)acetamido)-N-methyl-, hydrochloride CAS No. 59180-53-9

Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(isopropylamino)acetamido)-N-methyl-, hydrochloride

Cat. No.: B13758893
CAS No.: 59180-53-9
M. Wt: 472.8 g/mol
InChI Key: DMCGYBSXTYWXDS-UHFFFAOYSA-N
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Description

Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(isopropylamino)acetamido)-N-methyl-, hydrochloride is a complex acetanilide derivative characterized by:

  • 4'-Chloro substituent: Enhances electrophilic properties and metabolic stability.
  • 2-(2-(Isopropylamino)acetamido) chain: Provides a tertiary amine moiety, likely influencing solubility (as a hydrochloride salt) and receptor binding.

This structure suggests applications in pharmaceuticals, possibly as a CNS-targeting agent or enzyme inhibitor. Its hydrochloride salt form improves aqueous solubility, critical for bioavailability .

Properties

CAS No.

59180-53-9

Molecular Formula

C21H24Cl3N3O3

Molecular Weight

472.8 g/mol

IUPAC Name

[2-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-2-oxoethyl]-propan-2-ylazanium;chloride

InChI

InChI=1S/C21H23Cl2N3O3.ClH/c1-13(2)24-11-19(27)25-12-20(28)26(3)18-9-8-14(22)10-16(18)21(29)15-6-4-5-7-17(15)23;/h4-10,13,24H,11-12H2,1-3H3,(H,25,27);1H

InChI Key

DMCGYBSXTYWXDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]CC(=O)NCC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from basic organic molecules. The process may include:

    Acylation: Introduction of the acyl group to the aniline derivative.

    Chlorination: Chlorination of the benzoyl group.

    Amidation: Formation of the amide bond with isopropylamino acetamide.

    Methylation: Introduction of the methyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods may involve large-scale reactions under controlled conditions, utilizing catalysts and solvents to optimize yield and purity. The specific conditions such as temperature, pressure, and pH must be carefully monitored.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, dichloromethane, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may be used to study enzyme interactions and metabolic pathways.

Medicine

The compound’s derivatives may have therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, it may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Halogenation : The target compound’s dual chloro groups (4'-Cl and o-Cl-benzoyl) enhance lipophilicity compared to paracetamol (4'-OH) and alachlor (single Cl). This increases membrane permeability but may elevate toxicity risks .
  • Salt Formation : The hydrochloride salt improves solubility (e.g., target compound vs. neutral III-9, which has a melting point of 102.3–102.8°C) .

Table 2: Physical Properties

Compound Melting Point (°C) Solubility Molecular Weight
Target Compound Not reported (likely >200°C due to HCl salt) High in polar solvents ~500 (estimated)
III-9 (neutral analog) 102.3–102.8 Soluble in ethyl acetate 404.89
III-24 (allyl-substituted) 124.9–125.4 Moderate in ethers 386.87
Paracetamol 169–172 Water-soluble 151.16

Pharmacological and Toxicological Insights

  • Activity: The isopropylamino and chlorobenzoyl groups suggest receptor-binding capabilities distinct from paracetamol (COX inhibition) or alachlor (ALS enzyme inhibition) .
  • Toxicity : Multiple chlorines increase bioaccumulation risks, necessitating rigorous safety profiling. highlights decomposition hazards, emphasizing the need for controlled handling .

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